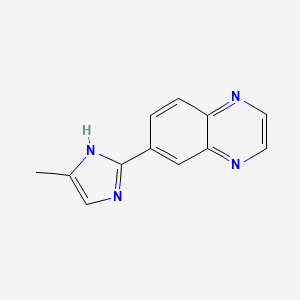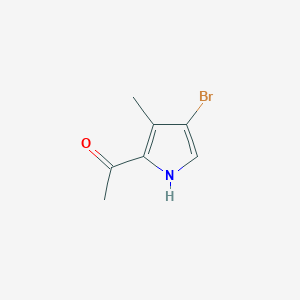
(S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD16660841 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD16660841 involves a series of chemical reactions that require precise conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Industrial Production Methods: Industrial production of MFCD16660841 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making it feasible for widespread use in various applications.
Análisis De Reacciones Químicas
Types of Reactions: MFCD16660841 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to its application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD16660841 include water radical cations for oxidation reactions. These reactions are often carried out under ambient conditions, which simplifies the process and enhances the yield .
Major Products: The major products formed from the reactions of MFCD16660841 depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, which are significant in various chemical processes .
Aplicaciones Científicas De Investigación
MFCD16660841 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying molecular interactions and pathways. In medicine, it is explored for its potential therapeutic effects. Industrially, it is used in the production of various chemical products, highlighting its versatility and importance in multiple fields .
Mecanismo De Acción
The mechanism of action of MFCD16660841 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its desired effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
MFCD16660841 is unique in its structure and reactivity compared to other similar compounds. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms. MFCD16660841 stands out due to its stability and ease of production, making it a preferred choice in many applications .
Conclusion
MFCD16660841 is a compound with significant potential in various scientific and industrial fields. Its unique properties, ease of production, and wide range of applications make it a valuable subject of study and use. Continued research and development will likely uncover even more uses and benefits of this versatile compound.
Propiedades
Número CAS |
1822530-55-1 |
|---|---|
Fórmula molecular |
C11H17NO4 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h5,8H,6H2,1-4H3,(H,13,14) |
Clave InChI |
HGTSVJSCDNERFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


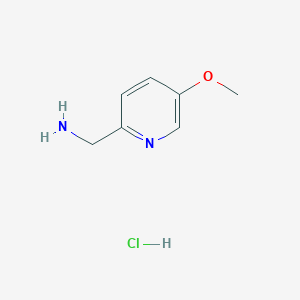
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)

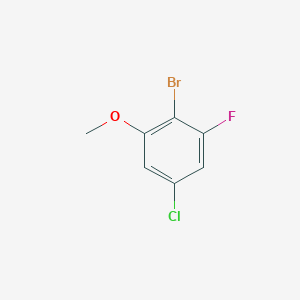
![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)

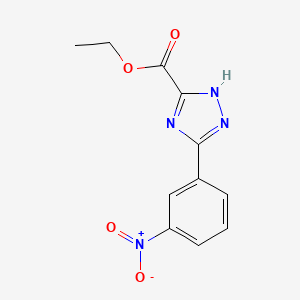
![(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672907.png)
![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)
